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acetonitrile;dichloronickel

Cat. No.: B6301842
CAS No.: 18897-44-4
M. Wt: 170.65 g/mol
InChI Key: IFARXYMTRDMBSF-UHFFFAOYSA-L
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Description

Significance of Nickel(II) Coordination Compounds in Chemical Research

Nickel(II) complexes are a significant class of coordination compounds that are extensively studied in synthetic and coordination chemistry. wisdomlib.org Their importance stems from their diverse applications, particularly in the realm of catalysis, where they are investigated for promoting a wide range of chemical reactions. wisdomlib.orgbuffalostate.edu The reactivity of these complexes is influenced by their geometry, which can be square planar, tetrahedral, or octahedral, and their ability to exist in equilibrium between these forms. chemijournal.comdocbrown.info This structural flexibility allows them to participate in various catalytic cycles.

Beyond catalysis, nickel(II) coordination compounds are explored for their potential in materials science, for instance, in the development of pigments, ceramics, and magnetic materials. chemijournal.com They are also a focus in bioinorganic chemistry, where researchers study their interaction with biological molecules and their potential as therapeutic or diagnostic agents. chemijournal.commdpi.com The redox activity of nickel, although often stable in the +2 oxidation state, is crucial in the function of several enzymes, where it acts as a Lewis acid. chemijournal.com

Acetonitrile (B52724) as a Versatile Ligand and Solvent in Transition Metal Systems

Acetonitrile (CH₃CN) is a simple organic nitrile that plays a dual role in transition metal chemistry as both a solvent and a ligand. atamanchemicals.comwikipedia.org Its utility as a solvent is attributed to its polar aprotic nature, a relatively high dielectric constant, and its ability to dissolve a wide range of compounds, including many metal salts and complexes. atamanchemicals.comwikipedia.org These properties make it a suitable medium for various chemical reactions, including organic synthesis and electrochemistry. atamanchemicals.com

As a ligand, acetonitrile coordinates to metal centers through the lone pair of electrons on the nitrogen atom. atamanchemicals.comwikipedia.org It is considered a weakly coordinating ligand, meaning the bond it forms with the metal is relatively easy to break. atamanchemicals.combuffalostate.edu This lability is a key feature, as the acetonitrile ligands can be readily displaced by other, stronger ligands, making acetonitrile complexes excellent starting materials for the synthesis of new coordination compounds. mdpi.comwikipedia.org For example, dichlorobis(acetonitrile)palladium(II) is a common precursor synthesized by heating palladium chloride in acetonitrile. atamanchemicals.comwikipedia.org Transition metal acetonitrile complexes are also involved in promoting reactions of the nitrile group itself, such as hydrolysis and addition of nucleophiles. buffalostate.edu

Historical Development and Evolution of Research on Dichloronickel Acetonitrile Species

The study of transition metal complexes with simple ligands like acetonitrile has been a fundamental part of coordination chemistry's development. The synthesis of such complexes is often straightforward; for instance, some can be prepared by simply dissolving an anhydrous metal salt in the nitrile. wikipedia.org The complex dichlorobis(acetonitrile)nickel(II), for example, can be synthesized from nickel(II) chloride.

Early research likely focused on the fundamental synthesis and characterization of these compounds. Over time, the focus has shifted to leveraging their reactivity. The lability of the acetonitrile ligand in complexes like dichlorobis(acetonitrile)nickel(II) makes them valuable as precursors in the synthesis of more complex nickel compounds. tandfonline.comscispace.com Researchers have used these precursors to create a variety of nickel(II) complexes with different ligands, leading to compounds with diverse structures and catalytic activities. nih.govoup.com For instance, dichlorobis(acetonitrile)palladium(II), a related compound, has been used as a catalyst for numerous organic reactions, including cyclizations and cross-coupling reactions. chemicalbook.com The continued investigation into dichloronickel acetonitrile and its analogs is driven by the quest for new catalysts and materials with tailored properties. oup.com

Data Tables

Table 1: Properties of Acetonitrile

Property Value
Chemical Formula CH₃CN
Molar Mass 41.053 g·mol⁻¹
Appearance Colorless liquid
Density 0.786 g/cm³
Melting Point -46 to -44 °C
Boiling Point 81.3 to 82.1 °C

Source: wikipedia.org

Table 2: Common Geometries of Nickel(II) Complexes

Coordination Number Geometry
4 Square Planar
4 Tetrahedral

Source: chemijournal.comdocbrown.info

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3Cl2NNi B6301842 acetonitrile;dichloronickel CAS No. 18897-44-4

Properties

CAS No.

18897-44-4

Molecular Formula

C2H3Cl2NNi

Molecular Weight

170.65 g/mol

IUPAC Name

acetonitrile;dichloronickel

InChI

InChI=1S/C2H3N.2ClH.Ni/c1-2-3;;;/h1H3;2*1H;/q;;;+2/p-2

InChI Key

IFARXYMTRDMBSF-UHFFFAOYSA-L

SMILES

CC#N.Cl[Ni]Cl

Canonical SMILES

CC#N.Cl[Ni]Cl

Origin of Product

United States

Synthetic Strategies and Precursor Synthesis

Methodologies for the Preparation of Dichloronickel Acetonitrile (B52724) Complexes

The preparation of dichloronickel acetonitrile can be achieved through several synthetic routes, primarily involving the direct reaction of nickel(II) chloride with acetonitrile or the displacement of other ligands from nickel coordination complexes.

The most straightforward method for synthesizing dichloronickel acetonitrile complexes involves the direct reaction of a nickel(II) source, typically anhydrous nickel(II) chloride, with acetonitrile. In this approach, finely powdered nickel(II) chloride is stirred in acetonitrile, which acts as both the solvent and the ligand. The reaction can be performed at room temperature or with gentle heating to facilitate the dissolution and complexation process. An improved method for preparing such complexes involves stirring well-powdered NiCl₂ with acetonitrile for an extended period, followed by reflux to ensure complete reaction. db-thueringen.de This direct interaction leads to the formation of complexes where acetonitrile molecules coordinate to the nickel center. The stoichiometry of the resulting complex, such as Dichloro(bis-acetonitrile)nickel(II) (NiCl₂(CH₃CN)₂), depends on the reaction conditions.

Table 1: Direct Complexation Synthesis of NiCl₂(CH₃CN)₂

Reactant Reagent/Solvent Conditions Product

Ligand exchange provides an alternative and widely used route to dichloronickel acetonitrile complexes. science.gov This method starts with a pre-existing nickel(II) halide complex containing ligands that can be readily displaced by acetonitrile. A common precursor is hydrated nickel(II) chloride (NiCl₂·6H₂O), where water molecules act as ligands. When NiCl₂·6H₂O is treated with an excess of acetonitrile, the coordinated water molecules are replaced by acetonitrile ligands. This process is often driven by the high concentration of acetonitrile and can be facilitated by the use of dehydrating agents to remove the displaced water.

Another example involves starting with other nickel(II) complexes. For instance, nickel(II) complexes with weakly bound ether or amine ligands can undergo ligand exchange in the presence of acetonitrile to form the more stable acetonitrile adduct. The efficiency of the exchange depends on the relative coordinating strength and concentration of the incoming acetonitrile ligand versus the departing ligand. rug.nl

In many catalytic applications, dichloronickel acetonitrile complexes are not isolated but are generated in situ. This involves adding a nickel(II) salt, such as NiCl₂, and acetonitrile directly to the reaction mixture. bc.edu The complex forms under the reaction conditions and immediately participates in the desired chemical transformation, for example, as a catalyst in cross-coupling reactions. researchgate.net This approach is efficient as it bypasses the need for the synthesis, purification, and storage of the discrete complex. The in situ generation of active Ni/NHC (N-heterocyclic carbene) complexes, for instance, can start from precursors like NiCl₂py₂ in the presence of the desired ligands and solvents, where acetonitrile may play a role in the intermediate steps. researchgate.net

Influence of Reaction Parameters on Complex Formation and Speciation

The formation and specific nature (speciation) of dichloronickel acetonitrile complexes are highly dependent on various reaction parameters.

Stoichiometry and Solvent : The ratio of nickel salt to acetonitrile and the nature of the solvent system are critical. While reacting NiCl₂ in acetonitrile typically yields neutral complexes like NiCl₂(CH₃CN)₂, using a large excess of acetonitrile, especially with salts containing non-coordinating anions like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻), can lead to the formation of cationic complexes such as [Ni(CH₃CN)₆]²⁺. wikipedia.org In these hexakis(acetonitrile)nickel(II) complexes, the nickel ion is coordinated by six acetonitrile ligands.

Temperature : Temperature influences the rate of complex formation and can also affect the stability of the resulting product. In some cases, elevated temperatures can lead to side reactions, including the C-H activation of the acetonitrile ligand itself, where the ligand is converted into a C-bound cyanomethyl group. nih.gov

Presence of Other Ligands : The presence of other potential ligands in the reaction mixture can lead to the formation of mixed-ligand complexes. The final product is determined by the relative coordinating abilities and concentrations of the available ligands.

Co-solvents and Precipitation : The solubility of the complex is a key factor. In some synthetic procedures, a co-solvent in which the complex is insoluble, such as acetone (B3395972) or diethyl ether, is added to the acetonitrile solution to induce precipitation and facilitate the isolation of the solid product. youtube.com

Table 2: Influence of Parameters on Nickel Acetonitrile Complex Speciation

Parameter Condition Resulting Species/Effect Reference
Anion Coordinating (e.g., Cl⁻) Neutral complex, e.g., NiCl₂(CH₃CN)₂ db-thueringen.de
Anion Non-coordinating (e.g., BF₄⁻) Cationic complex, e.g., [Ni(CH₃CN)₆]²⁺ wikipedia.org
Temperature Elevated Potential for C-H activation of acetonitrile ligand nih.gov

| Solvent System | Addition of co-solvent (e.g., acetone) | Precipitation and isolation of the complex | youtube.com |

Dichloronickel Acetonitrile as a Key Synthon in Organometallic Chemistry

In the context of retrosynthetic analysis, a synthon is a conceptual unit that represents a potential starting reagent. wikipedia.org Dichloronickel acetonitrile complexes are excellent examples of synthons in organometallic chemistry due to the lability of the coordinated acetonitrile ligands. These ligands are relatively weak donors and can be easily displaced by a wide variety of other, more strongly coordinating ligands.

This property makes dichloronickel acetonitrile a valuable and versatile starting material for the synthesis of a broad range of other nickel(II) complexes. For example, it serves as a precursor for the preparation of nickel-phosphine complexes, which are important catalysts in organic synthesis. The reaction of NiCl₂(CH₃CN)₂ with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) results in the substitution of the acetonitrile ligands to form complexes such as NiCl₂(PPh₃)₂ or NiCl₂(dppe). db-thueringen.de Similarly, it is used to synthesize complexes with N-heterocyclic carbenes (NHCs), aminopyridines, and other nitrogen- and sulfur-containing ligands. acs.orgresearchgate.net The use of acetonitrile as a "placeholder" ligand facilitates the synthesis of target complexes that might be difficult to access directly from simple nickel halides. mdpi.com

Table 3: Examples of Dichloronickel Acetonitrile as a Synthon

Synthon Reagent (New Ligand) Product Application Area Reference
NiCl₂(CH₃CN)₂ Triphenylphosphine (PPh₃) NiCl₂(PPh₃)₂ Catalysis db-thueringen.de
NiCl₂(CH₃CN)₂ 1,2-Bis(diethylphosphino)ethane (depe) [Ni(depe)Cl₂] Coordination Chemistry iucr.org

Structural Characterization and Coordination Sphere Analysis

Solution-Phase Structural Dynamics and Conformational Equilibria

In solution, the structure of dichloronickel acetonitrile (B52724) is not static. Nickel(II) complexes are known to participate in equilibria between different coordination geometries, such as octahedral, tetrahedral, and square planar forms. researchgate.net This behavior is often dependent on the solvent, temperature, and the nature of the ligands involved.

When nickel(II) chloride is dissolved in acetonitrile, a series of complex ions can form, represented by the general formula [Ni(CH3CN)nClm]^(2-m)+, where n and m vary. The specific species present exist in equilibrium. For example, a four-coordinate, square-planar nickel complex can coordinate additional acetonitrile molecules from the solvent to form a six-coordinate, paramagnetic octahedral species. rsc.org This transformation is often accompanied by a distinct color change, a phenomenon known as solvatochromism. The observation that some nickel complexes are strongly thermochromic (change color with temperature) in donor solvents suggests that equilibria between species of different coordination numbers are at play. researchgate.net The affinity of nickel(II) for acetonitrile is evident from mass spectrometry studies where coordinated acetonitrile ligands are observed. core.ac.uk

Spectroscopic Probing of Molecular Structure and Electronic Transitions

Spectroscopy provides invaluable insight into the bonding and electronic structure of these complexes, complementing the structural data from crystallography.

Infrared (IR) spectroscopy is a powerful technique for probing the bond between the nickel ion and the acetonitrile ligand. semanticscholar.org The most diagnostic vibrational mode is the C≡N stretching frequency. In free, uncoordinated acetonitrile, the C≡N stretch appears around 2254 cm⁻¹. Upon coordination to a Lewis acidic metal center like Ni(II), this band typically shifts to a higher frequency (a blueshift). nih.gov This increase in frequency is attributed to a combination of kinematic coupling and the donation of electron density from the nitrogen lone pair to the metal, which strengthens the carbon-nitrogen triple bond.

While direct IR data for a simple [NiCl2(CH3CN)n] complex is not detailed in the search results, data from related complexes are illustrative. In the complex [pyrr2Py]Ni(NCMe), the CO stretch was observed, indicating the successful application of IR for ligand analysis. nih.gov In Ni(II) isocyanide complexes, which are electronically similar to nitriles, the C≡N vibrational modes are shifted to slightly higher frequencies compared to the free ligands. acs.org Conversely, in Ni(0) complexes, where π-back-donation from the metal to the ligand is significant, a redshift (a shift to lower frequency) of the C≡N stretch is often observed. nih.gov For Ni(II) complexes, the expected blueshift serves as a clear indicator of acetonitrile coordination.

Table 2: Comparison of C≡N Stretching Frequencies
SpeciesC≡N Stretching Frequency (cm-1)StateCommentReference
Free Acetonitrile~2254LiquidReference value for uncoordinated ligand. nih.gov
Acetonitrile on Ni(II)> 2254 (Expected)Solid/SolutionCoordination to Lewis acidic Ni(II) causes a blueshift. nih.gov
η1-MeCN on Ni(0)2188SolutionRedshift due to π-back-donation in a Ni(0) complex. nih.gov
Isocyanide on Ni(II)2131 - 2140SolidBlueshift of ~15 cm-1 compared to free ligand. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Ligand Environments and Paramagnetism

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds, such as octahedral Nickel(II) complexes, offers a unique window into their electronic structure and solution-phase behavior. wikipedia.org Unlike their diamagnetic counterparts, paramagnetic molecules exhibit NMR spectra characterized by a wide range of chemical shifts and significantly broadened signals. wikipedia.orgmagritek.com This phenomenon stems from the hyperfine interaction, which is the coupling between the magnetic moments of the unpaired electrons and the nucleus being observed. wikipedia.org

The hyperfine shift can be separated into two components: the contact (or scalar) shift and the pseudocontact (or dipolar) shift. The contact shift arises from the transfer of unpaired spin density from the metal ion to the ligand nucleus, while the pseudocontact shift results from the magnetic anisotropy of the paramagnetic center. wikipedia.org For Ni(II) complexes in acetonitrile, these effects lead to isotropically shifted signals that can span a very large chemical shift range, often over 175 ppm. marquette.edu

Studies on octahedral Ni(II) complexes in acetonitrile solution reveal several sharp, hyperfine-shifted ¹H NMR signals. marquette.edu The chemical shifts of these signals are temperature-dependent, typically following the Curie Law, which provides further evidence of their paramagnetic nature. marquette.edu The significant dispersion of signals across a wide spectral range, a direct consequence of the paramagnetic nickel center, reduces the likelihood of signal overlap, which can be an advantage over diamagnetic NMR. nih.gov

Despite the signal broadening inherent to paramagnetic species, which often prevents the resolution of fine coupling, both one- and two-dimensional NMR techniques have been successfully employed to assign the hyperfine-shifted resonances. wikipedia.orgmarquette.edu Techniques like COSY (Correlation Spectroscopy) can establish through-bond connectivity between protons, allowing for the assignment of inequivalent aromatic protons on ligands without resorting to synthetic deuteration. marquette.edunih.gov Furthermore, multinuclear NMR spectroscopy has been utilized to study the protonation and ligand environment of nickel(II) complexes in acetonitrile, providing detailed information on the solution-phase structure. researchgate.net

Table 1: Characteristics of ¹H NMR Spectra for Paramagnetic Ni(II) Complexes in Acetonitrile Solution

FeatureDescriptionSignificanceReference
Chemical Shift Range Very wide, can exceed 175 ppm.A hallmark of paramagnetism, reduces signal overlap. magritek.commarquette.edu
Signal Broadening Resonances are broader than in diamagnetic compounds.Caused by fast nuclear relaxation due to the unpaired electrons. wikipedia.org
Hyperfine Shifts Isotropically shifted signals due to contact and pseudocontact interactions.Provides information on spin density distribution and molecular geometry. wikipedia.orgmarquette.edu
Temperature Dependence Chemical shifts follow Curie Law behavior (shift is proportional to 1/T).Confirms the paramagnetic nature of the complex. marquette.edu
2D NMR Applicability Techniques like COSY are used for resonance assignment.Allows for detailed structural elucidation in solution. marquette.edunih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin State Analysis of Nickel(I) and Nickel(III) Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the investigation of species with unpaired electrons. libretexts.orguniversite-paris-saclay.fr It is particularly crucial for studying the oxidation and reduction of Ni(II) complexes, as it allows for the direct detection and characterization of paramagnetic Ni(I) (d⁹) and Ni(III) (d⁷) intermediates. scielo.brillinois.edu EPR spectroscopy provides a clear distinction between metal-centered redox events, which generate Ni(I) or Ni(III), and ligand-centered processes that result in organic radicals. scielo.br

Nickel(I) Species

The reduction of Ni(II) macrocyclic complexes can yield Ni(I) species, which, being isoelectronic with Cu(II), give characteristic EPR spectra. scielo.br However, the appearance of these spectra can be highly variable, as the geometry of the resulting Ni(I) complex is flexible. scielo.br The interaction between Ni(II) and Ni(0) complexes in a toluene-acetonitrile mixture has been shown to produce Ni(I) complexes, which were characterized by EPR. researchgate.net The coordination of acetonitrile can influence the EPR signal; however, some studies have noted that unlike ligands such as CO, acetonitrile coordination does not always induce significant changes in the EPR spectrum of Ni(I) complexes, a testament to the powerful π-donor ability of the Ni(I) center. scielo.br

Table 2: Representative EPR g-values for Nickel(I) Complexes

Complexg-valuesSolvent/ConditionsReference
[Niᴵ(Me₆ ias.ac.in4,11-dieneN₄)(CO)]⁺g = [2.201, 2.123, 2.018]Not specified scielo.br
Cationic Ni(I) phosphine (B1218219) complexSpread asymmetric signal due to Jahn-Teller effectToluene solution researchgate.net

Nickel(III) Species

The oxidation of square-planar Ni(II) complexes to Ni(III) often occurs with the simultaneous coordination of two solvent molecules in an axial position, forming six-coordinate species. scispace.com This process is favored in strong donor solvents like acetonitrile. scispace.comrug.nl EPR is the technique of choice for confirming the formation of these Ni(III) species. scispace.com The resulting complexes are typically low-spin and exhibit rhombic EPR spectra with significant g-tensor anisotropy. scispace.com

For instance, the oxidation of a Ni(II) complex with a bulky 1,4,7-triazacyclononane (B1209588) ligand in the presence of methyl iodide and acetonitrile leads to a six-coordinate Ni(III) species, [(iPr₃TACN)NiIII(Me)(I)(MeCN)]⁺. illinois.edunsf.gov Its EPR spectrum was successfully simulated to confirm its structure. illinois.edunsf.gov Similarly, chemical or electrochemical oxidation of other Ni(II) complexes in acetonitrile produces Ni(III) species whose frozen-matrix EPR spectra show characteristic g-features, though the resolution of hyperfine coupling can be solvent-dependent. scispace.com A bis(acetonitrile) Ni(III) complex has also been characterized using EPR spectroscopy. researchgate.net

Table 3: EPR g-values for Representative Nickel(III) Complexes Involving Acetonitrile

Complex/Systemg-valuesSolvent/ConditionsReference
[(iPr₃TACN)NiIII(Me)(I)(MeCN)]⁺g = [2.398, 2.274, 2.001]Acetonitrile illinois.edunsf.gov
Oxidized Ni(II) complexes with N₃O₂ pentadentate ligandsFrozen EPR spectra show rhombicity and large g-tensor anisotropy. gav in the range 2.13-2.22.Acetonitrile, DMF, MeOH scispace.com
Bis(acetonitrile) Ni(III) complexCharacterized by EPRNot specified researchgate.net

Electronic Structure and Computational Investigations

Quantum Chemical Approaches to Dichloronickel Acetonitrile (B52724) Complexes

Quantum chemical methods, particularly those rooted in density functional theory, offer a robust framework for analyzing the electronic structure and predicting the chemical behavior of nickel complexes. iaea.org These approaches allow for the detailed characterization of the orbitals and energy states that govern the compound's properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of molecular structures, energies, and properties with a favorable balance of accuracy and computational cost. wisc.edu For dichloronickel acetonitrile, DFT calculations are used to determine its ground-state electronic configuration, optimized geometry, and the relative energies of different spin states. These calculations can confirm, for instance, the coordination geometry and the electronic ground state of the nickel(II) center. iaea.org

DFT studies on related nickel(II) complexes have successfully reproduced experimental data, providing confidence in their predictive power. acs.org By mapping the potential energy surface, DFT can predict the most stable conformation of the complex and the energy barriers associated with structural changes, such as ligand dissociation or isomerization.

Table 1: Calculated Structural Parameters for Dichloronickel Acetonitrile (Representative) This table presents typical bond lengths and angles for a dichloronickel acetonitrile complex, as would be predicted from DFT calculations. The values are representative of those found in similar crystallographically characterized nickel complexes.

ParameterAtom 1Atom 2Value
Bond Length (Å)NiCl12.25
Bond Length (Å)NiCl22.25
Bond Length (Å)NiN1.96
Bond Angle (°)Cl1NiCl2
Bond Angle (°)Cl1NiN

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies and spatial distributions of these orbitals are critical indicators of a molecule's ability to act as an electron donor (HOMO) or acceptor (LUMO).

For the dichloronickel acetonitrile complex, the HOMO is expected to have significant metal d-orbital character, making it the primary site for oxidation. The LUMO is likely an anti-bonding orbital, either involving the Ni-Cl or Ni-N bonds. The energy gap between the HOMO and LUMO is a key determinant of the complex's kinetic stability and its electronic absorption spectrum. researchgate.net A smaller HOMO-LUMO gap generally correlates with higher reactivity. DFT calculations are the primary tool for determining the energies and compositions of these frontier orbitals.

Table 2: Representative Frontier Molecular Orbital Energies This table shows hypothetical, yet characteristic, HOMO and LUMO energies for dichloronickel acetonitrile in an acetonitrile solvent environment, as would be computed by DFT.

OrbitalEnergy (eV)Primary Character
LUMO-2.1Ni-Cl σ* (antibonding)
HOMO-6.5Ni dz2 / dx2-y2
Gap4.4-

Computational Modeling of Reaction Intermediates and Transition States

Computational modeling is indispensable for elucidating reaction mechanisms, allowing for the characterization of transient species like reaction intermediates and transition states that are often difficult to observe experimentally. For dichloronickel acetonitrile, a common reaction pathway to investigate is the dissociation of the acetonitrile ligand, a crucial step in many catalytic cycles where the complex is used as a precatalyst.

DFT calculations can map the entire reaction coordinate for ligand dissociation. This involves identifying the transition state structure—the maximum energy point along the reaction path—and calculating its energy, known as the activation energy. This value provides direct insight into the kinetics of the reaction. Studies on related nickel pincer complexes have demonstrated that acetonitrile dissociation can be a key step, leading to the formation of catalytically active, coordinatively unsaturated nickel species. researchgate.net

Theoretical Analysis of Metal-Ligand Covalency and Charge Distribution

The nature of the bonds between the nickel center and its ligands (chloride and acetonitrile) is not purely ionic but possesses significant covalent character. Theoretical analysis provides a quantitative measure of this covalency and the distribution of electron density throughout the molecule. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed to partition the electron density and characterize the bonding.

These analyses can reveal the degree of electron sharing between the nickel d-orbitals and the ligand orbitals. nih.govd-nb.info The results provide insight into the electronic influence of the ligands on the metal center and vice versa. For instance, such calculations can quantify the charge on each atom, revealing the electrophilicity or nucleophilicity of different sites within the molecule. This information is vital for understanding the complex's reactivity towards various substrates. The Ni-N and Ni-Cl bonds will exhibit different degrees of covalency, influencing their relative lability and role in chemical reactions. nih.gov

Table 3: Calculated Atomic Charges and Bond Properties (Representative) This table illustrates typical data obtained from NBO or QTAIM analysis on the dichloronickel acetonitrile complex, showing charge distribution and bond characteristics.

Atom/BondPropertyValue
NiNatural Charge (e)+1.25
ClNatural Charge (e)-0.68
NNatural Charge (e)-0.45
Ni-N BondCovalency Index (%)35%
Ni-Cl BondCovalency Index (%)45%

Ligand Exchange Kinetics and Reaction Mechanisms

Mechanistic Pathways of Acetonitrile (B52724) Ligand Substitution in Nickel(II) Complexes

The exchange of acetonitrile (CH₃CN) ligands in nickel(II) complexes can proceed through several mechanistic pathways, primarily categorized as dissociative, associative, and interchange mechanisms. The operative mechanism is highly sensitive to the nature of the nickel complex, the entering and leaving ligands, and the solvent conditions.

Dissociative Mechanisms and Rate-Determining Steps

In a dissociative (D) mechanism, the rate-determining step is the cleavage of the bond between the nickel center and the departing acetonitrile ligand, forming a coordinatively unsaturated intermediate. libretexts.org This is followed by the rapid coordination of the incoming ligand. For octahedral nickel(II) complexes, which are common, dissociative pathways are generally favored. libretexts.org The rate of a purely dissociative reaction is independent of the concentration of the entering ligand.

Associative Mechanisms and Intermediate Formation

Conversely, an associative (A) mechanism involves the initial formation of a bond with the incoming ligand, leading to a higher-coordinate, detectable intermediate. wikipedia.org This is then followed by the departure of the original acetonitrile ligand. Associative substitution is more common for square planar nickel(II) complexes but less so for octahedral complexes due to steric hindrance. libretexts.orgwikipedia.org The reaction rate in a purely associative mechanism is dependent on the concentration of both the nickel complex and the incoming ligand. libretexts.org

Interchange Mechanisms in Ligand Exchange Processes

More commonly, ligand exchange in octahedral nickel(II) complexes occurs via an interchange (I) mechanism, which is a concerted process where the incoming ligand enters the coordination sphere as the leaving ligand is departing, without the formation of a distinct intermediate. kccollege.ac.in These mechanisms are further classified as dissociative interchange (Id) or associative interchange (Ia), depending on the degree of bond breaking or bond making in the transition state. kccollege.ac.in

For [Ni(H₂O)₆]²⁺, water exchange proceeds through an Id mechanism. kccollege.ac.in Given the similarities in coordination chemistry, it is plausible that acetonitrile exchange in analogous nickel(II) complexes follows a similar Id pathway. Studies on ligand substitution in nickel(II) ions in various solvents, including acetonitrile, suggest that the gross features of the reactions can often be accommodated within an Id-type mechanism. cdnsciencepub.comcdnsciencepub.com The nature of the entering ligand can, however, influence the stability of the outer-sphere complex, which is a precursor to the interchange step. cdnsciencepub.com

Solvent Effects on Ligand Exchange Dynamics and Thermodynamic Parameters

The solvent plays a critical role in modulating both the kinetics and thermodynamics of ligand exchange reactions. In the context of acetonitrile;dichloronickel, the solvent can act as a competing ligand and can influence the stability of the ground state, transition state, and products.

Using a coordinating solvent like acetonitrile instead of a non-coordinating one like chloroform (B151607) can fundamentally alter the mechanism of ligand exchange. nih.gov Acetonitrile can compete with other ligands for coordination to the nickel center, affecting the observed reaction rates. nih.gov For instance, studies comparing ligand substitution in acetonitrile and dimethylformamide (DMF) have shown that the electronic nature of the entering ligands has a more significant impact on the stability of the outer-sphere complex in acetonitrile. cdnsciencepub.com

Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of activation provide valuable insights into the reaction mechanism. For instance, a study on nickel phenolate (B1203915) complexes revealed that acetonitrile coordinates more strongly to the Ni(II) center than dimethyl sulfoxide (B87167) (DMSO), which was counterintuitive based on solvent polarity. acs.org This stronger coordination makes the dissociation of other ligands thermodynamically more favorable in acetonitrile. acs.org The study determined the enthalpy of ligand exchange between acetonitrile and DMSO to be -2.6 kcal mol⁻¹ and the Gibbs free energy change to be -4.0 kcal mol⁻¹. acs.org The negative entropy values observed in such systems suggest an ordered reorganization of solvent molecules around the ionic species during the reaction. acs.org

Table 1: Thermodynamic Parameters for Ligand Exchange in Nickel(II) Complexes

ParameterValue in AcetonitrileValue in DMSOReference
ΔH (kcal mol⁻¹) 1.31.4 acs.org
ΔS (cal mol⁻¹ K⁻¹) -7.8-12.0 acs.org
ΔGhet(Ni-O) (kcal mol⁻¹) Varies with substituent, generally lower than in DMSOVaries with substituent, generally higher than in MeCN acs.org

This table presents a comparative view of thermodynamic parameters for a specific nickel phenolate system in acetonitrile and DMSO, highlighting the solvent's influence.

Experimental Techniques for Kinetic Monitoring of Ligand Exchange

A variety of sophisticated experimental techniques are employed to monitor the kinetics of ligand exchange reactions in real-time.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a powerful tool for studying reaction kinetics in solution. nih.govnih.gov It allows for the direct monitoring of the concentrations of reactants, intermediates, and products as a function of time. nih.gov By introducing an isotopically labeled ligand, the exchange process can be quantitatively investigated. nih.gov This technique has been successfully used to determine ligand dissociation rates and activation parameters. nih.gov

Stopped-flow UV-Vis Spectrophotometry: This is a classic and widely used technique for studying fast reactions in solution, with timescales in the millisecond range. cdnsciencepub.comrsc.orgresearchgate.netresearchgate.net The reaction is initiated by the rapid mixing of two solutions, and the change in absorbance at a specific wavelength is monitored over time. scielo.br This method has been instrumental in determining rate constants and activation parameters for ligand substitution reactions of nickel(II) complexes. cdnsciencepub.comcdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly variable-temperature NMR, provides detailed information about the structure and dynamics of complexes in solution. acs.org It can be used to monitor the exchange of ligands by observing changes in the chemical shifts and line shapes of the NMR signals. acs.org For slower reactions, it is an invaluable tool for elucidating reaction mechanisms. scielo.br

Table 2: Experimental Techniques for Kinetic Monitoring

TechniqueInformation ProvidedTimescaleReference
ESI-MS Real-time concentration of species, isotopic labeling for exchange trackingSeconds to minutes nih.govnih.gov
Stopped-flow UV-Vis Rate constants, activation parameters from absorbance changesMilliseconds to seconds cdnsciencepub.comrsc.orgresearchgate.net
NMR Spectroscopy Structural dynamics, exchange rates, identification of species in equilibriumMicroseconds to hours acs.orgscielo.br

This table summarizes the key features of common experimental techniques used to study ligand exchange kinetics.

Catalytic Applications in Advanced Organic Synthesis

Specific Roles of Acetonitrile in Nickel Mediated Transformations

Acetonitrile (B52724) as a Non-Innocent Ligand and Reactant

In many nickel-catalyzed reactions, acetonitrile transcends its role as a simple solvent or a weakly coordinating ligand, acting instead as a "non-innocent" species that actively participates in the reaction mechanism. This involvement can manifest through direct bond formation or by transforming into other reactive intermediates that are crucial for the catalytic cycle.

Direct Participation in Bond Formation (e.g., Condensation, Insertion)

Research has demonstrated several instances where acetonitrile is directly incorporated into the final product through C-C and C-N bond-forming events mediated by nickel complexes. These transformations highlight the ability of nickel to activate the otherwise robust C-H and C-C bonds of acetonitrile.

One prominent example is the nickel-catalyzed insertion of aldehydes into the α-C-H bond of acetonitrile. Pincer-ligand-supported nickel catalysts have been shown to facilitate this coupling, providing a direct route to β-hydroxy nitriles. rsc.orgresearchgate.net The catalytic activity of neutral (NCOP)Ni(OtBu) and cationic [(NCOP)Ni(NCCH₃)]⁺ complexes, while starkly different, both achieve the insertion of benzaldehyde into an acetonitrile C-H bond. rsc.orgresearchgate.net Similarly, a nickel cyanomethyl complex has been shown to be a robust catalyst for the coupling of various aldehydes with acetonitrile under base-free conditions, achieving high turnover numbers. rsc.org

Furthermore, nickel catalysts can promote the insertion of acetonitrile into a metal-carbon bond. In the presence of certain aryl nickel complexes, acetonitrile has been observed to insert into the σ(Ni–Aryl) bond, which subsequently leads to the formation of a new imine ligand. mdpi.com This process demonstrates the incompatibility of the nickel-aryl bond and the acetonitrile ligand under specific conditions, leading to direct bond formation.

Acetonitrile has also been employed as a cyanomethyl source in Cu/Ni co-catalyzed reactions with alkenes to synthesize β,γ-unsaturated nitriles. This method represents a direct coupling of an alkene sp² C-H bond with an acetonitrile sp³ C-H bond. mdpi.com

Formation of Reactive Intermediates Through Acetonitrile Transformations

The "non-innocent" character of acetonitrile is further exemplified by its ability to transform into key reactive intermediates upon coordination to a nickel center. The activation of acetonitrile's C-H or C-C bonds is a critical step in these transformations.

A significant discovery is the C-H activation of a nickel-bound acetonitrile ligand. Studies have shown that an N-bound acetonitrile ligand can be deprotonated and undergo a "flip" to form a C-bound cyanomethyl ligand (-CH₂CN). The resulting nickel-cyanomethyl complex is a crucial intermediate that can participate in subsequent catalytic steps. The synthesis of such nickel(II) cyanomethyl complexes has been achieved through the reaction of nickel(II) precursors with a base in acetonitrile, with a nickel hydroxo complex identified as a key intermediate in the formation mechanism.

In other catalytic systems, acetonitrile serves as a source of the cyanide group (-CN). In the nickel-catalyzed cyanation of aryl halides, acetonitrile can undergo C-CN bond cleavage. This process allows acetonitrile, a common and low-toxicity solvent, to be used as the cyanating agent, avoiding more toxic cyanide sources. For instance, a system using Ni(MeCN)₆₂ as a catalyst precursor facilitates the cyanation of aryl fluorides, where the oxidative addition of acetonitrile to a Ni(0) species is proposed to form a cyano-nickel reactive intermediate. This strategy has been successfully applied in the asymmetric reductive arylcyanation of alkenes to produce chiral 3-cyanomethyl oxindoles.

Transformation TypeReactantsNickel Catalyst SystemIntermediate/Product
Insertion Benzaldehyde, Acetonitrile(NCOP)Ni(OtBu) or [(NCOP)Ni(NCCH₃)]⁺β-hydroxy nitrile
Insertion Aryl-Nickel Complex, Acetonitrile[NiBr(Mesityl)(NN)]Imine ligand
Cyanomethylation Alkene, AcetonitrileCu/Ni co-catalystβ,γ-unsaturated nitrile
C-H Activation N-bound Acetonitrile-Nickel ComplexBaseC-bound Cyanomethyl-Nickel Complex
Cyanation (C-C Cleavage) Aryl Fluoride, AcetonitrileNiCl₂/PPh₃/OMe-BBNAryl nitrile
Arylcyanation Alkene, Aryl Halide, AcetonitrileNi-catalyst with chiral ligandChiral 3-cyanomethyl oxindole

Modulation of Catalytic Performance by Acetonitrile as a Coordinating Solvent

Beyond its role as a reactant, acetonitrile significantly influences nickel-mediated transformations as a coordinating solvent. Its ability to bind to the nickel center can stabilize reactive species, alter the electronic properties of the catalyst, and ultimately dictate the reaction's rate and selectivity.

Stabilization of Transient or Low-Valent Nickel Species (e.g., Ni(I), Ni(III))

The coordination of acetonitrile is crucial for the stabilization of transient and low-valent nickel species, which are often key intermediates in catalytic cycles. Acetonitrile can occupy coordination sites on the metal, preventing catalyst decomposition and facilitating the desired elementary steps such as oxidative addition and reductive elimination.

Influence on Reaction Rate and Selectivity

As a coordinating solvent, acetonitrile can profoundly impact the kinetics and selectivity of nickel-catalyzed reactions. The binding of acetonitrile to the nickel center can alter the steric and electronic environment of the catalyst.

A clear example of this influence is seen in the nickel-catalyzed insertion of benzaldehyde into acetonitrile. The catalytic performance of a neutral nickel tert-butoxide precatalyst is markedly different from its cationic acetonitrile counterpart, [(NCOP)Ni(NCCH₃)]⁺. The neutral complex is active without a base and yields the product in 24 hours, whereas the cationic acetonitrile complex requires a base co-catalyst and proceeds much more slowly, taking around 120 hours for typical runs. rsc.org This demonstrates that the coordination of acetonitrile directly modulates the catalyst's activity and the reaction pathway.

Acetonitrile as a Phase in Biphasic Catalytic Systems

Biphasic catalysis, where the catalyst resides in one liquid phase and the reactants/products in another, is an effective strategy for catalyst recovery and product separation. Acetonitrile's properties, such as its polarity and miscibility with water and some organic solvents, make it a potential candidate for use in biphasic systems. However, based on available scientific literature, specific examples of nickel-dichloride-acetonitrile complexes being employed in catalytic systems where acetonitrile serves as a distinct second phase are not well-documented. Most reported nickel-catalyzed reactions involving acetonitrile use it as a homogeneous solvent rather than as a separate phase in a biphasic setup. Further research is required to explore the potential of acetonitrile in this capacity for nickel-mediated transformations.

Emerging Methodologies and Future Research Trajectories

In Situ Spectroscopic Probes for Catalytic Reaction Monitoring

Understanding the intricate mechanisms of catalytic reactions as they happen is crucial for optimization and discovery. In situ spectroscopic probes offer a window into the reacting medium, allowing for real-time monitoring of species concentration, intermediate formation, and catalyst evolution. For reactions catalyzed by acetonitrile (B52724);dichloronickel, these techniques are invaluable for elucidating reaction kinetics and pathways under genuine operating conditions. fu-berlin.de

Several non-destructive analytical methods are suitable for this purpose, including Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. fu-berlin.defapesp.br FTIR spectroscopy, particularly when coupled with Attenuated Total Reflectance (ATR) technology, is highly effective for tracking changes in the molecular fingerprints of compounds in solution. fu-berlin.de Probes can be directly immersed into the reaction vessel, providing continuous data on the consumption of reactants and the formation of products by monitoring the intensity of their characteristic functional group vibrations. fu-berlin.de Similarly, Raman spectroscopy can monitor gases, solutes, and solid particles using fiber optic probes. fu-berlin.de These methods are critical for building a holistic understanding of catalytic cycles, identifying potential catalyst deactivation pathways, and optimizing reaction conditions for improved yield and selectivity.

Spectroscopic TechniqueInformation ObtainedMode of ApplicationApplicability to Ni-Catalyzed Reactions
FTIR (ATR)Concentration changes of reactants, products, and intermediates; functional group analysis. fu-berlin.deImmersible probe for continuous, real-time monitoring. fu-berlin.deHigh. Ideal for tracking soluble species in organic solvents like acetonitrile.
Raman SpectroscopyVibrational modes of soluble and insoluble species; useful for solid catalyst particles or gaseous products. fu-berlin.deImmersible probe (invasive) or external monitoring through a transparent vessel (non-invasive). fu-berlin.deHigh. Complements FTIR, especially for symmetric bonds or when the catalyst is heterogeneous.
NMR SpectroscopyDetailed structural information of molecules in solution; identification of transient intermediates. fu-berlin.deReaction performed inside the NMR instrument, sometimes with specialized flow tubes or LED irradiation setups. fu-berlin.deModerate to High. Provides excellent structural detail but can be limited by the paramagnetic nature of some nickel species.

Advanced Machine Learning and Artificial Intelligence Applications in Complex Design and Reactivity Prediction

In the context of dichloronickel acetonitrile complexes, ML algorithms can be used to:

Predict Catalytic Activity: By analyzing the structural features of the nickel complex and potential substrates, ML models can predict reaction yields, selectivity, and optimal conditions. specialchem.com

Design Novel Ligands: AI can generate new ligand structures in silico and predict their effect on the electronic and steric properties of the nickel center, guiding synthetic efforts toward catalysts with enhanced performance.

Screen for New Reactions: These tools can screen vast chemical spaces to identify new potential substrates or reaction types for which a given nickel catalyst might be effective.

Machine Learning ApplicationObjectiveInput DataPredicted Output
Reactivity PredictionForecast the outcome of a reaction catalyzed by a dichloronickel acetonitrile variant.Molecular structures of catalyst, substrates, and reagents (as molecular fingerprints). specialchem.comReaction yield, major products, stereoselectivity. specialchem.com
De Novo Ligand DesignGenerate novel ligand structures to improve catalyst performance.Desired electronic/steric properties, known active ligand fragments.New, synthesizable ligand structures with high predicted performance.
Quantitative Structure-Activity Relationship (QSAR)Correlate structural features of the catalyst with its observed activity. nih.govA dataset of related nickel complexes and their experimentally determined catalytic activities.A predictive model that identifies key structural drivers for high activity.

Rational Design Principles for Enhanced Dichloronickel Acetonitrile Catalysts

Rational design involves the deliberate, theory-driven modification of a catalyst to improve its function. This approach moves beyond trial-and-error experimentation by using a deep understanding of structure-property relationships to engineer superior catalysts. For acetonitrile;dichloronickel, rational design principles focus on tuning the electronic and steric environment of the nickel active site to enhance its catalytic efficiency, stability, and selectivity for specific transformations. nih.gov

Key strategies in the rational design of nickel catalysts include:

Ligand Modification: The acetonitrile ligands are relatively labile and can be replaced by other coordinating molecules. Introducing carefully designed phosphine (B1218219), N-heterocyclic carbene (NHC), or pincer-type ligands can profoundly alter the catalyst's behavior. Computational methods like Density Functional Theory (DFT) are used to predict how these modifications will affect intermediate stability and transition state energies. sciopen.com

Support and Immobilization: Anchoring the dichloronickel complex onto a solid support (e.g., silica, polymers, or metal-organic frameworks) can improve its stability, facilitate separation from the reaction products, and enable reuse, which are key aspects of sustainable chemistry.

Tuning of the Coordination Sphere: Altering the ancillary ligands can influence the redox potential of the nickel center, making it more amenable to specific oxidative addition or reductive elimination steps within a catalytic cycle.

Design PrincipleModification ExampleComputational Metric (DFT)Targeted Catalytic Improvement
Electronic TuningReplace acetonitrile with an electron-donating phosphine ligand.Energy of the Highest Occupied Molecular Orbital (HOMO).Enhanced rate of oxidative addition.
Steric HindranceIntroduce a bulky N-heterocyclic carbene (NHC) ligand.Calculated steric map or buried volume (G(v)).Improved regioselectivity or enantioselectivity.
Enhanced StabilityUse a tridentate "pincer" ligand to create a more rigid complex.Ligand dissociation energy.Increased catalyst lifetime and turnover number.

Exploration of Novel Reactivity Modes and Applications in Sustainable Synthesis

Future research will increasingly direct the catalytic power of this compound and its derivatives toward novel transformations that align with the principles of green and sustainable chemistry. acs.org Acetonitrile is not only a common solvent but can also serve as a versatile and economical C1 or CN building block in organic synthesis. mdpi.com Nickel catalysts are particularly adept at facilitating challenging bond formations, opening avenues for new reactivity modes.

Potential areas for exploration include:

Electrochemical Synthesis: Using electricity to drive chemical reactions offers a sustainable alternative to traditional chemical oxidants or reductants. Dichloronickel acetonitrile complexes could serve as highly effective electrocatalysts for transformations like C-N or C-C bond formation, where acetonitrile participates as a reactant. mdpi.comrsc.org

C-H Activation: The direct functionalization of otherwise inert C-H bonds is a primary goal of modern synthesis, as it improves atom economy by avoiding pre-functionalization steps. Nickel catalysts are known to mediate such reactions, and new derivatives of the dichloronickel acetonitrile complex could be designed for this purpose.

Valorization of CO₂: The electrochemical conversion of carbon dioxide into valuable chemicals is a critical area of sustainability research. While much work has focused on copper, rationally designed nickel complexes could offer alternative pathways for CO₂ reduction to products like carbon monoxide (CO) or formate. researchgate.net

Novel Application AreaReaction ExampleRole of Ni-CatalystContribution to Sustainable Synthesis
ElectrosynthesisAmination of an aryl halide using acetonitrile as the nitrogen source.Mediates electron transfer and facilitates C-N bond formation.Avoids harsh reagents, uses electricity as a clean energy source. rsc.org
Difunctionalization of AlkenesSimultaneous addition of a cyano group (from acetonitrile) and another functional group across a double bond. mdpi.comInitiates radical addition and subsequent Ritter-type amination. mdpi.comRapidly builds molecular complexity in a single step (high atom economy).
Heterocycle SynthesisCyclization reactions using acetonitrile as a nitrogen source to build oxazole (B20620) or pyridine (B92270) rings. mdpi.comCatalyzes key bond-forming and cyclization steps.Provides efficient routes to important structural motifs found in pharmaceuticals and materials. mdpi.com

Q & A

Q. What are the established synthetic protocols for preparing acetonitrile-dichloronickel complexes, and how can purity be validated?

Answer: Acetonitrile (ACN) is commonly used as a ligand in transition metal complexes due to its strong σ-donor and weak π-acceptor properties. For dichloronickel-ACN complexes, synthesis typically involves reacting nickel(II) chloride (NiCl₂) with anhydrous acetonitrile under inert conditions (e.g., argon atmosphere) to prevent hydrolysis. A 1:2 molar ratio (NiCl₂:ACN) is often employed in non-aqueous solvents like dichloromethane .

  • Purity Validation:
    • Elemental Analysis: Confirm stoichiometry via CHN analysis .
    • Spectroscopy: Use FT-IR to identify ν(C≡N) shifts (typically ~2250–2300 cm⁻¹ for coordinated ACN) .
    • X-ray Diffraction (XRD): Resolve crystal structure to confirm geometry (e.g., square planar vs. tetrahedral) .

Q. What safety protocols are critical when handling acetonitrile-dichloronickel complexes in laboratory settings?

Answer:

  • Acetonitrile Hazards: ACN is flammable (flash point: 2°C) and releases toxic HCN upon decomposition. Use fume hoods, avoid skin contact, and monitor air concentrations (<40 ppm OSHA PEL) .
  • Nickel(II) Chloride Risks: Classified as a carcinogen (IARC Group 1). Use nitrile gloves and conduct waste disposal per EPA guidelines .
  • Emergency Measures: For inhalation, move to fresh air; for skin contact, wash with soap and water. Always consult SDS documentation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for acetonitrile-dichloronickel complexes (e.g., unexpected NMR shifts or IR bands)?

Answer: Contradictions often arise from solvent effects, ligand exchange dynamics, or impurities. Methodological steps include:

  • Cross-Validation: Compare data across techniques (e.g., UV-Vis, EPR) to confirm electronic transitions .
  • Variable-Temperature Studies: Perform NMR at different temperatures to detect equilibrium between monodentate and bridging ACN ligands .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian) to simulate spectra and assign vibrational/electronic transitions .
  • Impurity Analysis: Conduct GC-MS to identify volatile byproducts (e.g., unreacted ACN or solvent residues) .

Q. What factorial design approaches optimize reaction conditions for synthesizing acetonitrile-dichloronickel complexes with high yield?

Answer: A 2³ factorial design can systematically evaluate variables:

  • Factors:
    • Temperature (25°C vs. 60°C)
    • Solvent polarity (dichloromethane vs. THF)
    • Ligand ratio (1:2 vs. 1:4 NiCl₂:ACN)
  • Response Variables: Yield (%) and crystallinity (via XRD).
  • Analysis: Use ANOVA to identify significant interactions (e.g., higher temperatures may favor ligand dissociation, reducing yield). Replicate trials to ensure reproducibility .

Q. How do theoretical frameworks guide mechanistic studies of acetonitrile-dichloronickel complexes in catalysis?

Answer:

  • Ligand Field Theory (LFT): Predicts electronic structure and reactivity. For example, ACN’s σ-donation strengthens Ni-Cl bonds, influencing oxidative addition rates in cross-coupling reactions .
  • Marcus Theory: Models electron-transfer kinetics in catalytic cycles. Measure reorganization energy (λ) via cyclic voltammetry to correlate with catalytic efficiency .
  • Experimental Validation: Pair kinetic studies (e.g., stopped-flow UV-Vis) with computational results to refine mechanistic hypotheses .

Q. What strategies mitigate batch-to-batch variability in acetonitrile-dichloronickel complex synthesis?

Answer:

  • Standardized Protocols: Pre-dry solvents (e.g., molecular sieves for ACN) and use Schlenk-line techniques for consistent inert conditions .
  • In-situ Monitoring: Employ Raman spectroscopy to track reaction progress and detect intermediate species .
  • Quality Control Metrics: Define acceptance criteria (e.g., ≥95% purity via HPLC) and reject batches outside ±5% yield thresholds .

Q. How can researchers design experiments to probe the ligand substitution kinetics of acetonitrile in dichloronickel complexes?

Answer:

  • Stopped-Flow Kinetics: Mix NiCl₂(ACN)₂ with competing ligands (e.g., pyridine) and monitor absorbance changes at λ_max (~400 nm for Ni²⁺) .
  • Variable Pressure NMR: Apply high pressure to study volume changes during ligand exchange (ΔV‡) and infer associative vs. dissociative mechanisms .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for substitution reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.